Cas no 1245808-27-8 ((2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine)

(2,2-Difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a fluorinated amine derivative featuring a pyrazole core, offering unique reactivity and potential applications in medicinal chemistry and agrochemical synthesis. The presence of difluoroethyl and dimethylpyrazole moieties enhances its lipophilicity and metabolic stability, making it a valuable intermediate for designing bioactive compounds. Its structural framework allows for selective functionalization, enabling the development of targeted molecules with improved binding affinity. The compound’s stability under various reaction conditions further supports its utility in multi-step synthetic routes. Researchers may explore its use in developing novel pharmaceuticals or crop protection agents due to its balanced electronic and steric properties.
(2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine structure
1245808-27-8 structure
商品名:(2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine
CAS番号:1245808-27-8
MF:C8H13F2N3
メガワット:189.205728292465
MDL:MFCD15976298
CID:5216361
PubChem ID:50896633

(2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine 化学的及び物理的性質

名前と識別子

    • N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine
    • (2,2-Difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
    • STL414780
    • (2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine
    • MDL: MFCD15976298
    • インチ: 1S/C8H13F2N3/c1-6-7(5-13(2)12-6)3-11-4-8(9)10/h5,8,11H,3-4H2,1-2H3
    • InChIKey: XMELFOSECYMAMB-UHFFFAOYSA-N
    • ほほえんだ: FC(CNCC1=CN(C)N=C1C)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 154
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 29.8

(2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-232356-0.5g
(2,2-difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
1245808-27-8 95%
0.5g
$849.0 2024-06-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01020538-1g
(2,2-Difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
1245808-27-8 95%
1g
¥4403.0 2023-04-04
Enamine
EN300-232356-1g
(2,2-difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
1245808-27-8 90%
1g
$884.0 2023-09-15
Enamine
EN300-232356-5g
(2,2-difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
1245808-27-8 90%
5g
$2566.0 2023-09-15
Enamine
EN300-232356-1.0g
(2,2-difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
1245808-27-8 95%
1.0g
$884.0 2024-06-20
Enamine
EN300-232356-2.5g
(2,2-difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
1245808-27-8 95%
2.5g
$1735.0 2024-06-20
Enamine
EN300-232356-0.1g
(2,2-difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
1245808-27-8 95%
0.1g
$779.0 2024-06-20
Enamine
EN300-232356-0.25g
(2,2-difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
1245808-27-8 95%
0.25g
$814.0 2024-06-20
Enamine
EN300-232356-10g
(2,2-difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
1245808-27-8 90%
10g
$3807.0 2023-09-15
Enamine
EN300-232356-0.05g
(2,2-difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
1245808-27-8 95%
0.05g
$744.0 2024-06-20

(2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine 関連文献

(2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamineに関する追加情報

Chemical Profile of (2,2-Difluoroethyl)(1,3-Dimethyl-1H-pyrazol-4-yl)methylamine (CAS No. 1245808-27-8)

(2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a specialized organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1245808-27-8, features a combination of fluorinated and pyrazole-based moieties that contribute to its distinctive chemical properties and potential applications.

The molecular framework of this compound consists of a 2,2-difluoroethyl group attached to a 1,3-dimethyl-1H-pyrazol-4-yl moiety, which is further linked to a methylamine substituent. The presence of fluorine atoms in the 2,2-difluoroethyl group introduces electron-withdrawing effects, influencing the overall reactivity and stability of the molecule. This feature makes it particularly interesting for synthetic chemists exploring novel reaction pathways and functional group transformations.

The pyrazole ring in the structure is a well-known pharmacophore that is frequently incorporated into bioactive molecules due to its ability to interact with biological targets. Specifically, the 1,3-dimethyl-1H-pyrazol-4-yl group provides a rigid scaffold that can enhance binding affinity and selectivity in drug design. This structural motif has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory agents.

In recent years, there has been growing interest in fluorinated compounds for their enhanced metabolic stability and bioavailability. The incorporation of fluorine atoms into pharmaceuticals often leads to improved pharmacokinetic profiles, making such compounds more attractive for therapeutic applications. The (2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine structure exemplifies this trend by combining the benefits of fluorine substitution with the bioactive potential of the pyrazole ring.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps typically include nucleophilic substitution reactions to introduce the fluorinated ethyl group and condensation reactions to form the pyrazole ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to construct the desired molecular architecture efficiently.

From a research perspective, this compound serves as a valuable intermediate in the development of novel bioactive molecules. Its unique structural features make it a promising candidate for further exploration in medicinal chemistry. For instance, modifications to the substituents or functional groups could lead to derivatives with enhanced potency or selectivity against specific biological targets.

The potential applications of this compound extend beyond pharmaceuticals. In agrochemical research, fluorinated pyrazole derivatives have shown promise as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests. The (2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine structure could be further investigated for its potential use in crop protection strategies.

Evaluation of this compound's properties often involves spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its molecular structure. Additionally, computational methods like density functional theory (DFT) can be employed to predict its electronic properties and reactivity. These studies provide critical insights into how the compound might behave in different chemical environments.

In conclusion, the (2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine (CAS No. 1245808-27-8) represents an intriguing molecule with significant potential in pharmaceutical and agrochemical research. Its unique structural features and bioactive moieties make it a valuable scaffold for developing novel therapeutic agents. Continued investigation into its synthesis, properties, and applications will likely yield further advancements in drug discovery and crop protection technologies.

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